
2-tert-butyl-4-chloro-7-méthyl-1H-indole-3-carbaldéhyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Indole derivatives are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders . The total synthesis of related compounds has been reported, commencing from (but-3-yn-1-yloxy)(tert-butyl)dimethylsilane .Molecular Structure Analysis
The molecular formula of 2-tert-butyl-4-chloro-7-methyl-1H-indole-3-carbaldehyde is C14H16ClNO . Its average mass is 249.736 Da and its monoisotopic mass is 249.092041 Da .Chemical Reactions Analysis
Indole derivatives are essential and efficient chemical precursors for generating biologically active structures . They can undergo C–C and C–N coupling reactions and reductions easily .Applications De Recherche Scientifique
Chimie médicinale et développement de médicaments
Les dérivés de l'indole, y compris notre composé d'intérêt, ont suscité un intérêt considérable dans la découverte de médicaments. Voici comment ce composé contribue :
Mécanisme D'action
While the specific mechanism of action for 2-tert-butyl-4-chloro-7-methyl-1H-indole-3-carbaldehyde is not mentioned in the search results, indole derivatives are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer cells and microbes .
Orientations Futures
The future directions for 2-tert-butyl-4-chloro-7-methyl-1H-indole-3-carbaldehyde could involve further exploration of its potential biological activity and therapeutic applications. Given the significance of indole derivatives in the field of medicine and biology , there is potential for continued research in this area.
Propriétés
IUPAC Name |
2-tert-butyl-4-chloro-7-methyl-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO/c1-8-5-6-10(15)11-9(7-17)13(14(2,3)4)16-12(8)11/h5-7,16H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBVIAHIBSNGRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C(=C(N2)C(C)(C)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
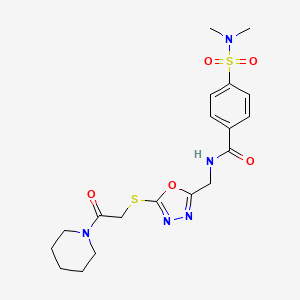
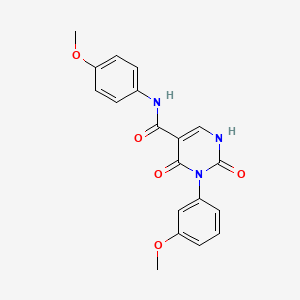

![N-(2-(1H-pyrazol-1-yl)ethyl)-2,5-dichloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2373226.png)
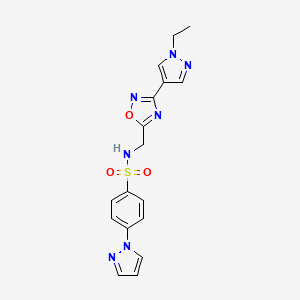
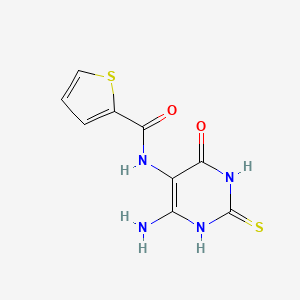

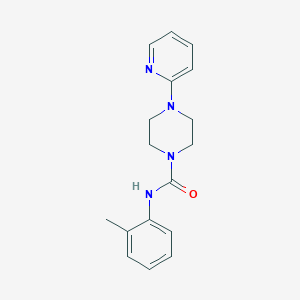

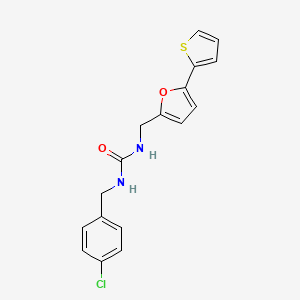
![1-Prop-2-enoyl-N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]piperidine-4-carboxamide](/img/structure/B2373239.png)
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2373240.png)
![2,4-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B2373241.png)
![N-(4-fluorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2373244.png)
